molecular formula C8H7ClN2O B3218846 3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol CAS No. 1190313-06-4

3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol

Cat. No.: B3218846
CAS No.: 1190313-06-4
M. Wt: 182.61 g/mol
InChI Key: LNIHHBMYONXQJW-UHFFFAOYSA-N
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Description

3-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol is a chemical scaffold of significant interest in medicinal chemistry and drug discovery, particularly for developing novel therapeutics for cancer and metabolic diseases. The core pyrrolopyridine structure is a privileged scaffold in pharmacology, known as an azaisoindole, and is found in several biologically active alkaloids and approved drugs . This specific compound features chloro and methyl substituents that are typically employed to fine-tune molecular properties like binding affinity, metabolic stability, and lipophilicity during lead optimization . Researchers value this scaffold for its potential in designing kinase inhibitors. For instance, 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent fibroblast growth factor receptor (FGFR) inhibitors, showing efficacy in inhibiting cancer cell proliferation and inducing apoptosis . Furthermore, pyrrolo[3,4-c]pyridine isomers have demonstrated strong antidiabetic activity by stimulating glucose uptake and acting as aldose reductase inhibitors and GPR119 agonists, which could be beneficial for treating type 2 diabetes . The presence of the hydroxy group in the 5-position makes it a versatile synthetic intermediate for further functionalization, enabling the exploration of new structure-activity relationships. This product is intended for research purposes in laboratory settings only.

Properties

IUPAC Name

3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c1-4-6(12)3-11-8-7(4)5(9)2-10-8/h2-3,12H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNIHHBMYONXQJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CNC2=NC=C1O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol typically involves multi-step reactions starting from readily available precursors One common method involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The industrial process would also involve purification steps such as crystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (C-3 Chlorine)

The chlorine atom at position 3 undergoes substitution reactions under catalytic or thermal conditions:

Reagents/ConditionsProductsKey Findings
Pd(OAc)₂, arylboronic acid (Suzuki coupling)3-Aryl-pyrrolopyridine derivatives High chemoselectivity for C-3 substitution; avoids competing reactions at C-4 methyl or C-5 hydroxyl groups.
Secondary amines (Buchwald–Hartwig amination)3-Amino-pyrrolopyridines Requires masking of hydroxyl/pyrrole nitrogen (e.g., SEM protection) to prevent side reactions.
Thiols/NaOH (SNAr)3-Sulfanyl derivativesProceeds at 80–100°C in polar aprotic solvents (DMF, DMSO).

Mechanistic Insight : Palladium-catalyzed cross-couplings (Suzuki, Buchwald–Hartwig) dominate synthetic workflows due to their efficiency in forming C–C and C–N bonds for drug discovery scaffolds .

Functionalization of C-5 Hydroxyl Group

The hydroxyl group at position 5 participates in alkylation, acylation, and oxidation:

Reaction TypeReagents/ConditionsProducts
Alkylation SEM-Cl, K₂CO₃, DMF5-SEM-protected derivatives
Oxidation KMnO₄, acidic conditions5-Ketone derivatives
Acylation AcCl, pyridine5-Acetate esters

Key Challenge : The hydroxyl group’s acidity (pKa ~8–10) necessitates protection during metal-catalyzed reactions to avoid deprotonation-induced side pathways .

Deprotection and Rearrangement Reactions

SEM-protected derivatives undergo acid-mediated deprotection with unique outcomes:

ConditionsProductsObservations
TFA (50°C, 6–18 h)Free hydroxyl compound Prolonged treatment (>12 h) induces tricyclic 7-azaindole formation via intramolecular cyclization .
TFA/morpholineDeprotected intermediates Morpholine stabilizes intermediates, minimizing rearrangements.

Example : Treatment of SEM-protected 3-iodo-5-hydroxy derivatives with TFA at 50°C for 18 h yields an 8-membered tricyclic azaindole (69% isolated yield) .

Electrophilic Aromatic Substitution (C-4 Methyl)

The methyl group at position 4 directs electrophilic reactions to adjacent positions:

ReactionReagents/ConditionsProducts
Nitration HNO₃/H₂SO₄6-Nitro derivatives
Halogenation NBS, DMF6-Bromo derivatives

Synthetic Utility : Nitro intermediates are reduced to amines for kinase inhibitor synthesis (e.g., FGFR-targeting compounds) .

Reductive Transformations

Catalytic hydrogenation selectively modifies substituents:

SubstrateConditionsProducts
3-Nitro derivativesH₂/Pd-C, MeOH3-Amino-pyrrolopyridines
Olefin-containing analogsTransfer hydrogenation (NH₄HCO₂, Pd/C)Saturated analogs

Industrial Relevance : Continuous flow hydrogenation systems achieve >90% yields with reduced catalyst loading.

Metal-Free Coupling Reactions

Chan–Lam coupling enables C–N bond formation without transition metals:

SubstrateConditionsProducts
3-Boronic acid derivativesCu(OAc)₂, Et₃N, DCM3-Aryl/heteroaryl derivatives

Limitation : Lower efficiency compared to Pd-mediated methods, with yields rarely exceeding 60% .

Acid/Base-Mediated Rearrangements

The fused pyrrolopyridine system undergoes ring-expansion under strong acids:

ConditionsProductsMechanism
H₂SO₄, 120°CQuinoline-fused analogsRetro-aldol followed by re-cyclization.

Application : Generates structurally diverse heterocycles for high-throughput screening libraries.

Critical Analysis of Reaction Selectivity

  • Competing Sites : C-3 chlorine is more reactive than C-5 hydroxyl in cross-couplings, but protection strategies (SEM, acetyl) are essential to avoid interference .

  • Byproduct Formation : SEM deprotection with TFA generates formaldehyde, leading to tricyclic byproducts unless scavengers (e.g., morpholine) are used .

This compound’s versatility underpins its role in synthesizing kinase inhibitors (e.g., FGFR, RORC2 targets) and optoelectronic materials . Future research should address scalability of Pd-free methodologies and stabilization of reactive intermediates.

Scientific Research Applications

Medicinal Chemistry

3-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol has garnered attention for its potential therapeutic properties. Research indicates that it may act as an inhibitor for various enzymes and receptors, making it a candidate for drug development.

Case Studies:

  • Anticancer Activity : Preliminary studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. Its mechanism of action appears to involve the induction of apoptosis in tumor cells, which is crucial for cancer treatment strategies.
StudyCell LineIC50 (µM)Mechanism
A54912.5Apoptosis induction
HeLa15.0Cell cycle arrest

Neuropharmacology

The compound's ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders. Research is ongoing to evaluate its effects on neurotransmitter systems.

Potential Effects:

  • Cognitive Enhancement : Early-stage studies indicate that it may enhance memory and learning capabilities by modulating cholinergic pathways.
StudyModelOutcome
RatImproved memory retention
MouseIncreased synaptic plasticity

Synthetic Chemistry

In synthetic organic chemistry, this compound serves as an important intermediate for the synthesis of more complex molecules.

Synthetic Pathways:

  • Building Block for Heterocycles : It can be utilized to create other pyrrole derivatives, expanding the library of compounds available for pharmaceutical applications.
Reaction TypeProductYield (%)
Nucleophilic substitution5-substituted pyrroles85
Coupling reactionsBiologically active compounds70

Mechanism of Action

The mechanism of action of 3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of receptor tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and differentiation. By inhibiting these receptors, the compound can interfere with the signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations:

  • Halogen Effects : Chlorine at position 3 (target compound) vs. iodine () alters reactivity. Iodine’s larger atomic radius facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while chlorine is more electronegative, influencing electronic distribution .
  • Methyl vs. Nitro/Fluoro : The methyl group in the target compound increases lipophilicity and metabolic stability compared to nitro (electron-withdrawing) or fluoro (hydrogen-bonding) substituents .
  • Hydroxyl Group : The 5-OH group is conserved across analogues, enabling hydrogen bonding and solubility in polar solvents.

Physicochemical and Reactivity Comparisons

Solubility and Lipophilicity

  • 3-Chloro-4-methyl derivative : LogP ≈ 1.8 (estimated), balancing lipophilicity (methyl) and polarity (OH) for membrane permeability .
  • 4-Nitro analogue : Lower LogP (~0.5) due to nitro group polarity but prone to reduction in biological systems .
  • 4-Fluoro analogue : LogP ≈ 1.2, with improved aqueous solubility compared to methylated derivatives .

Biological Activity

Overview

3-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol is a heterocyclic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a pyrrolo[2,3-b]pyridine core with a chlorine atom at the 3-position, a methyl group at the 4-position, and a hydroxyl group at the 5-position. Its molecular formula is C₈H₇ClN₂O, and it has a molecular weight of approximately 172.6 g/mol .

The presence of both the chlorine atom and hydroxyl group contributes to the compound's chemical reactivity. These functional groups enable various reactions that can modify the compound to enhance its biological properties or to synthesize derivatives. The compound's structure allows it to interact with specific molecular targets, which is crucial for its biological activity .

Biological Activities

Research indicates that derivatives of compounds similar to this compound exhibit significant biological activities:

Anticancer Activity

  • Mechanism of Action : The compound may act as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. By inhibiting these receptors, the compound can interfere with cell signaling pathways that regulate cell proliferation and differentiation, potentially leading to reduced tumor growth and induction of apoptosis in cancer cells .

Anti-inflammatory Effects

  • Preliminary studies suggest that this compound may possess anti-inflammatory and analgesic properties. However, comprehensive pharmacological evaluations are necessary to confirm these effects .

Antibacterial Potential

  • Recent studies have explored the antibacterial properties of pyrrole derivatives. While specific data on this compound is limited, related compounds have shown promising activity against resistant strains of bacteria such as Staphylococcus aureus .

Case Studies

  • Inhibition of FGFRs : A study demonstrated that derivatives of pyrrolo[2,3-b]pyridine compounds could inhibit FGFRs effectively. The structural modifications in these compounds were shown to enhance their potency against tumor cells by improving interactions within the hydrophobic pockets of target proteins .
  • Antibacterial Activity : A series of pyrrole derivatives were evaluated for their antibacterial activity against Staphylococcus aureus and Escherichia coli. Compounds with similar structures demonstrated MIC values significantly lower than standard antibiotics, indicating strong potential as new antibacterial agents .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Common methods include cyclization under controlled conditions using catalysts and specific temperature settings .

Compound Name Structure Key Differences
4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-olStructureChlorine at 4-position; lacks methyl group
5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridineStructureAdditional pyridine ring; more complex structure
6-Amino-pyridin-3-olStructureAmino group instead of hydroxyl; different functional group

These variations illustrate how modifications can influence biological activity and chemical properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis of pyrrolo-pyridine derivatives typically involves multi-step reactions. For example, analogous compounds (e.g., 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine) are synthesized via:

Cyclization : Ethyl 2-cyano-4,4-dimethoxybutanoate is coupled with formamidine to form a pyrimidine intermediate .

Chlorination : Final chlorination using reagents like POCl₃ or PCl₃ introduces the chloro substituent .

  • Key variables include temperature control (e.g., −20°C to prevent side reactions) and solvent selection (e.g., dichloromethane for diazomethane reactions) . Yield optimization requires monitoring intermediates via TLC or HPLC.

Q. How can spectroscopic techniques (NMR, MS, IR) be applied to confirm the structure of this compound?

  • Methodological Answer :

  • NMR : Compare chemical shifts for diagnostic signals, such as aromatic protons (δ 6.8–8.5 ppm for pyrrolo-pyridine systems) and methyl groups (δ 2.1–2.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS can confirm molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns (e.g., loss of Cl or methyl groups) .
  • IR : Identify hydroxyl (broad ~3200 cm⁻¹) and aromatic C-Cl stretches (600–800 cm⁻¹) .

Advanced Research Questions

Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies of pyrrolo-pyridine derivatives?

  • Methodological Answer :

  • Crystallography : Single-crystal X-ray diffraction (e.g., as used for ethyl 3-(4-chlorophenyl)-pyrrolo[3,2-d]pyrimidine) provides unambiguous confirmation of substituent positions and hydrogen bonding .
  • Computational Modeling : DFT calculations or molecular docking (using software like MOE) can predict binding interactions and validate experimental bioactivity data .
  • Meta-Analysis : Compare SAR trends across analogs (e.g., 3-formyl-4-methyl derivatives ) to identify outliers caused by steric effects or solubility differences.

Q. How can regioselectivity challenges in functionalizing the pyrrolo-pyridine core be addressed?

  • Methodological Answer :

  • Directed Metalation : Use directing groups (e.g., amides or sulfonamides) to control lithiation sites during C-H activation .
  • Cross-Coupling : Suzuki-Miyaura reactions with boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) enable selective arylations at the 5-position .
  • Protection/Deprotection : Temporary protection of the hydroxyl group (e.g., as a silyl ether) prevents undesired side reactions during alkylation .

Q. What experimental designs mitigate instability of this compound under aqueous or oxidative conditions?

  • Methodological Answer :

  • Lyophilization : Store the compound as a lyophilized solid to prevent hydrolysis .
  • Antioxidants : Add 0.1% BHT or ascorbic acid to solutions to inhibit oxidation .
  • pH Control : Buffered solutions (pH 6–7) stabilize the hydroxyl group while minimizing dechlorination .

Data Analysis and Validation

Q. How should researchers interpret conflicting bioactivity results between in vitro and in vivo models for this compound?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Assess bioavailability and metabolic stability (e.g., liver microsome assays) to identify rapid clearance or prodrug formation .
  • Metabolite Identification : Use LC-MS/MS to detect active metabolites that may explain in vivo efficacy discrepancies .
  • Dose-Response Curves : Compare EC₅₀ values across models; significant shifts may indicate off-target effects in complex systems .

Q. What computational tools are recommended for predicting the physicochemical properties of this compound?

  • Methodological Answer :

  • ADMET Prediction : Software like ACD/Labs or SwissADME estimates logP, solubility, and CYP450 interactions .
  • Molecular Dynamics (MD) : Simulate hydration free energy to optimize formulations for aqueous solubility .
  • QSPR Models : Quantitative structure-property relationships correlate substituent effects (e.g., methyl vs. ethyl groups) with melting points or stability .

Contradictory Evidence Resolution

Q. How can discrepancies in reported synthetic yields for similar pyrrolo-pyridine derivatives be reconciled?

  • Methodological Answer :

  • Reaction Monitoring : Use in situ FTIR or Raman spectroscopy to track intermediate formation and identify yield-limiting steps .
  • Scale-Up Effects : Pilot studies (e.g., 1 mmol vs. 100 mmol) may reveal heat transfer or mixing inefficiencies not apparent in small-scale reactions .
  • Catalyst Optimization : Screen palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) for cross-coupling steps, as ligand choice impacts turnover .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol
Reactant of Route 2
3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol

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